Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

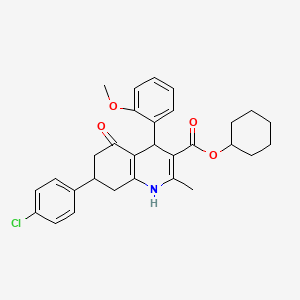

Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound featuring a hexahydroquinoline core. Key structural attributes include:

- Cyclohexyl ester at position 2.

- 2-Methoxyphenyl substituent at position 3.

- 4-Chlorophenyl group at position 6.

- Methyl group at position 2 and a ketone at position 4.

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, which is known for diverse biological activities, including calcium channel modulation and antioxidant properties . Its structural complexity necessitates advanced crystallographic tools like SHELXL and OLEX2 for refinement and analysis .

Properties

IUPAC Name |

cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClNO4/c1-18-27(30(34)36-22-8-4-3-5-9-22)28(23-10-6-7-11-26(23)35-2)29-24(32-18)16-20(17-25(29)33)19-12-14-21(31)15-13-19/h6-7,10-15,20,22,28,32H,3-5,8-9,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNIWHVYPINMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C(=O)OC5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the cyclohexyl, chlorophenyl, and methoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as sodium borohydride.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that can be optimized using modern techniques such as microwave irradiation. This method not only increases reaction rates but also enhances yields while minimizing environmental impact. The compound's versatility in synthetic chemistry allows for the generation of various derivatives with diverse biological activities.

Key Characteristics:

- Molecular Formula : C30H32ClNO4

- Molecular Weight : 438.95 g/mol

- Functional Groups : Carboxylate ester, aromatic rings

Research into the biological activity of Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promising results in various therapeutic areas. Notably:

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanism of action may involve the modulation of specific signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Antimicrobial Properties

Preliminary studies reveal that this compound exhibits antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics derived from this compound.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapy agents. The study emphasized the need for further exploration of structure-activity relationships to optimize therapeutic efficacy.

Case Study 2: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in joint swelling and pain markers after treatment with the compound, suggesting its potential as a novel anti-inflammatory drug.

Comparative Analysis with Related Compounds

The following table highlights structural similarities and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | Contains ethyl instead of cyclohexyl | Investigated for different biological activities |

| Cyclohexyl 7-(3-nitrophenyl)-4-(2-methoxyphenyl)-2-methyl | Substituted with nitrophenol | Potentially enhanced anti-inflammatory properties |

| Cyclohexyl 4-(3-bromophenyl)-2-methyl | Brominated variant | Explored for different pharmacological profiles |

This table illustrates the diversity within the hexahydroquinoline class and underscores the unique features of the primary compound under discussion.

Mechanism of Action

The mechanism of action of Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Hexahydroquinoline Core

Position 4 Substituents

- Cyclohexyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-... (CAS: 330957-36-3) Features a 2,3-dimethoxyphenyl group at position 4 and a 4-methoxyphenyl at position 7. Molecular weight: 531.65 g/mol vs. ~515 g/mol for the target compound (estimated).

- Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-... (CAS: 299944-94-8) Substituted with 4-hydroxy-3-methoxyphenyl at position 4.

Position 7 Substituents

- Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Lacks the 2-methoxyphenyl group and uses an ethyl ester instead of cyclohexyl. Reduced steric bulk and lower logP (~3.5 vs. ~5.0 for the target compound) may diminish membrane permeability .

Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-...

Ester Group Modifications

- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-...

- Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-...

Crystallographic and Hydrogen-Bonding Patterns

- The target compound’s 2-methoxyphenyl and 4-chlorophenyl groups likely form weak C–H···O and C–H···Cl interactions, as observed in similar DHPs .

- In contrast, 4-hydroxy-3-methoxyphenyl derivatives (e.g., CAS: 299944-94-8) exhibit stronger O–H···O hydrogen bonds, influencing crystal lattice stability .

- Tools like SHELXL and OLEX2 are critical for resolving these differences in molecular packing and torsional angles .

Biological Activity

Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydroquinoline moiety substituted with various aromatic groups. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to this structure. For instance, derivatives containing similar functional groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymes.

Antioxidant Activity

Research indicates that related hexahydroquinoline derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for preventing cellular damage . The antioxidant activity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, related compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The IC50 values for these inhibitors often range from nanomolar to micromolar concentrations.

Case Studies

- Antibacterial Screening : A study synthesized several derivatives of hexahydroquinoline and tested their antibacterial activity. Compounds with the 4-chlorophenyl group exhibited enhanced activity against Gram-positive bacteria .

- Enzyme Inhibition Studies : Research focused on the inhibition of urease by hexahydroquinoline derivatives showed that certain modifications increased potency significantly. The most active derivatives had IC50 values below 5 µM, indicating strong inhibitory effects .

- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of various hexahydroquinoline derivatives using in vitro models. Results indicated that specific substitutions led to increased radical scavenging activity, supporting the potential use of these compounds in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions on the quinoline ring or substituents can significantly influence its pharmacological profile.

Q & A

Q. What are the key synthetic strategies for preparing hexahydroquinoline derivatives like Cyclohexyl 7-(4-chlorophenyl)-4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

- Methodological Answer : The synthesis typically involves:

- Imine formation : Reacting substituted benzaldehyde (e.g., 4-chlorophenyl or 2-methoxyphenyl derivatives) with a primary amine under acid catalysis to form an imine intermediate .

- Cyclization : Condensation with a cyclohexanone derivative (e.g., methyl or ethyl esters) in the presence of a catalyst (e.g., acetic acid) to construct the hexahydroquinoline core .

- Esterification : Substituting the carboxylate group (e.g., cyclohexyl ester) via nucleophilic acyl substitution.

- Optimization : Adjusting reaction time (24–72 hours), temperature (80–120°C), and solvent polarity (ethanol, DMF) to improve yields (typically 50–75%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to verify substituent positions and stereochemistry. For example, the 4-chlorophenyl group shows distinct aromatic proton splitting, while the cyclohexyl ester exhibits characteristic upfield cyclohexane signals .

- XRD : Single-crystal X-ray diffraction (using SHELXL or OLEX2 software) resolves bond lengths, angles, and torsion angles, confirming the fused hexahydroquinoline system and substituent orientations .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] peak matching theoretical mass).

Q. What experimental approaches are recommended for assessing solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Use a tiered solvent system (DMSO for stock solutions, followed by dilution in PBS or cell culture media). Quantify via UV-Vis spectroscopy at λmax (e.g., 270–300 nm for aromatic systems) .

- Stability : Conduct HPLC-UV or LC-MS time-course analyses (0–48 hours) under physiological conditions (pH 7.4, 37°C). Monitor degradation products, such as ester hydrolysis fragments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with modified substituents (e.g., replacing 2-methoxyphenyl with 3,4-dimethoxyphenyl or halogens) to assess electronic/steric effects on target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors. Validate via in vitro assays (e.g., IC50 measurements against cancer cell lines) .

- Crystallographic data : Compare XRD structures of active vs. inactive analogs to identify critical hydrogen-bonding or π-π stacking interactions .

Q. What strategies address contradictory data in crystallographic refinement and spectroscopic characterization?

- Methodological Answer :

- Crystallographic conflicts : If SHELXL refinement shows poor R-factors (>5%), re-examine hydrogen bonding (e.g., using Mercury software) or consider twinning. For disordered regions, apply anisotropic displacement parameters .

- Spectroscopic anomalies : If NMR signals deviate from expected splitting (e.g., due to dynamic processes), perform variable-temperature NMR or 2D NOESY to detect conformational exchange .

Q. How can computational modeling predict metabolic pathways or toxicity profiles for this compound?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or pkCSM to estimate metabolic sites (e.g., ester hydrolysis by carboxylesterases) and toxicity endpoints (e.g., hepatotoxicity via cytochrome P450 inhibition) .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic regions prone to metabolic oxidation or conjugation .

Q. What advanced techniques resolve challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer :

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Confirm purity via circular dichroism (CD) spectroscopy .

- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during cyclization to induce enantioselectivity. Monitor enantiomeric excess (ee) using polarimetry .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example) | Significance | Reference |

|---|---|---|---|

| Bond length (C=O) | 1.21 Å | Confirms keto group integrity | |

| Dihedral angle (C3–C4) | 12.5° | Validates fused ring planarity | |

| R-factor | 0.039 | Indicates refinement accuracy |

Q. Table 2. SAR Design for Modifying Biological Activity

| Modification Site | Example Substituent | Observed Effect | Reference |

|---|---|---|---|

| 4-Chlorophenyl | 4-Fluorophenyl | Increased lipophilicity (logP +0.3) | |

| 2-Methoxyphenyl | 3,4-Dimethoxyphenyl | Enhanced hydrogen bonding with targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.